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molecular formula C12H17NO3 B8326341 (Pyridin-2-yl-methoxy)-acetic acid t-butyl ester

(Pyridin-2-yl-methoxy)-acetic acid t-butyl ester

Cat. No. B8326341
M. Wt: 223.27 g/mol
InChI Key: DUSXOJGTAZKPBE-UHFFFAOYSA-N
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Patent
US06518285B2

Procedure details

To a solution of 0.5 mL (5.18 mmol) 2-pyridylmethanol in 20 mL THF at 0° C. was added 270 mg (6.75 mmol) NaH and the reaction stirred for 0.25 h. Then 0.82 mL t-butylbromoacetate was added and the reaction warmed to rt and stirred for 12 days. The reaction was poured into 100 mL H2O, extracted with CH2Cl2 (2×100 mL), the combined organic layers washed with brine, dried over MgSO4, filtered, and the solvent removed under reduced pressure to give 1.16 g (61%) as a brown oil.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
270 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.82 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][OH:8].[H-].[Na+].[C:11]([O:15][C:16](=[O:19])[CH2:17]Br)([CH3:14])([CH3:13])[CH3:12].O>C1COCC1>[C:11]([O:15][C:16](=[O:19])[CH2:17][O:8][CH2:7][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=1)([CH3:14])([CH3:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
N1=C(C=CC=C1)CO
Name
Quantity
270 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.82 mL
Type
reactant
Smiles
C(C)(C)(C)OC(CBr)=O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred for 0.25 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 12 days
Duration
12 d
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×100 mL)
WASH
Type
WASH
Details
the combined organic layers washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 1.16 g (61%) as a brown oil

Outcomes

Product
Details
Reaction Time
0.25 h
Name
Type
Smiles
C(C)(C)(C)OC(COCC1=NC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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